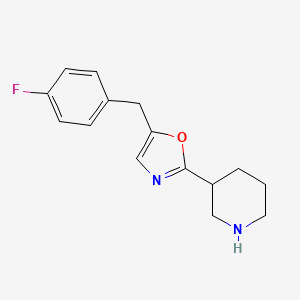

5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12/h3-6,10,12,17H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMPCDCSFVMEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group can be attached through a reductive amination reaction involving a piperidine derivative and an aldehyde or ketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-3-yl group, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the oxazole ring or the fluorobenzyl group, resulting in the formation of reduced derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic Properties

Research indicates that piperidine derivatives, including compounds like 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole, are significant in developing antipsychotic medications. Piperidine structures are often incorporated into drugs targeting psychiatric disorders, such as schizophrenia and bipolar disorder. The compound's structural features may enhance its interaction with neurotransmitter receptors, potentially leading to improved efficacy and reduced side effects compared to existing treatments .

Anticancer Activity

The oxazole moiety present in this compound has been linked to various biological activities, including anticancer properties. Studies have shown that functionalized isoxazoles exhibit significant cytotoxic effects against different cancer cell lines. The compound's ability to inhibit specific cancer-related pathways could make it a candidate for further development as an anticancer agent .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of oxazole derivatives. Compounds similar to this compound have demonstrated protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis pathways. This suggests a possible application in treating conditions like Alzheimer's disease and Parkinson's disease .

The compound's biological activities have been explored through various studies:

- Antioxidant Properties: Some derivatives of oxazoles exhibit strong antioxidant capabilities, which can protect cells from oxidative damage and may contribute to their neuroprotective effects .

- HDAC Inhibition: Certain isoxazole compounds have been identified as potential histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and are targets for cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- A study on piperidine derivatives demonstrated their effectiveness in treating mood disorders by modulating serotonin receptors, suggesting that similar compounds could enhance therapeutic outcomes in psychiatric treatments .

- Research involving isoxazole derivatives revealed their potential as novel anticancer agents, with specific compounds showing selective toxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(a) 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

- Structural Difference : Replaces the 4-fluorobenzyl group with a 4-chlorobenzyl moiety.

- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter binding affinity compared to fluorine. This compound has shown enhanced stability in metabolic studies but reduced solubility .

(b) 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

- Structural Difference : Chlorine substitution at the benzyl group’s ortho position.

- Preliminary data suggest lower antimicrobial activity compared to the 4-fluoro analog .

(c) 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Variations in the Heterocyclic Core

(a) 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)-1,3,4-oxadiazole

- Structural Difference : Oxazole replaced with a 1,3,4-oxadiazole ring.

- Impact : The oxadiazole core’s higher electronegativity enhances hydrogen-bonding capacity. This analog demonstrated superior antibacterial activity against Xanthomonas oryzae (EC₅₀ = 12 μM) compared to the oxazole-based compound (EC₅₀ = 28 μM) .

(b) 5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole

Functional Group Additions

(a) 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile

Key Research Findings

Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity optimize halogen bonding in antimicrobial applications, while chlorine improves metabolic stability .

Oxazole vs. Oxadiazole : Oxadiazole derivatives generally exhibit stronger antibacterial activity due to enhanced hydrogen-bonding capacity .

Piperidine Position : Piperidin-3-yl substituents favor interactions with CNS targets, whereas piperidin-2-yl groups improve selectivity for peripheral receptors .

Biological Activity

5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a fluorobenzyl group and an oxazole moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and alter the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, derivatives of piperidine have shown antiproliferative effects against various cancer cell lines. A study reported that benzoylpiperidine derivatives demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating significant cytotoxicity compared to non-cancerous cells .

Table 1: Anticancer Activity of Piperidine Derivatives

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors related to cancer progression. For example, compounds in this class have been shown to act as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways that are often dysregulated in cancer .

Selectivity and Toxicity

The selectivity of such compounds for cancer cells over normal cells is crucial for their therapeutic potential. In vitro studies have demonstrated that certain derivatives possess high selectivity indices, which is essential for minimizing side effects during treatment . For example, a derivative with a p-fluorobenzoyl moiety showed selective binding to serotoninergic and dopaminergic receptors, indicating potential applications in neuropharmacology as well .

Case Studies

- Antiproliferative Effects : A study on a series of piperidine derivatives highlighted their effectiveness against breast cancer cell lines, showcasing the potential for further development into therapeutic agents .

- Neuropharmacological Potential : Another study evaluated the binding affinity of similar compounds to various receptors, suggesting that modifications in the piperidine structure could lead to new neuroleptic drugs with reduced side effects compared to traditional antipsychotics .

Future Directions

The ongoing exploration of the SAR of piperidine-based compounds continues to reveal insights into optimizing their biological activity. Future research should focus on:

- Structural Modifications : Enhancing selectivity and potency through strategic substitutions.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.

- Combination Therapies : Investigating the potential of these compounds in combination with existing therapies for enhanced anticancer effects.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving oxazole ring formation and subsequent functionalization. For example, nucleophilic substitution or Suzuki coupling (for aryl-aryl bond formation) may be employed to attach the 4-fluorobenzyl group to the oxazole core . Piperidine ring introduction could involve reductive amination or cyclization strategies. Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, catalyst loading). Purification via column chromatography or recrystallization (using ethanol-chloroform mixtures, as in ) enhances purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key parameters include unit cell dimensions (e.g., monoclinic symmetry), bond lengths, and dihedral angles between aromatic rings . Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) validate molecular connectivity and purity. For example, H NMR can confirm the presence of the fluorobenzyl proton environment (δ ~7.0–7.4 ppm) .

Advanced Research Questions

Q. How does the 4-fluorobenzyl substituent influence the compound’s biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., enzymes or receptors) by modulating electron density and forming halogen bonds. Comparative studies with chloro- or methoxy-substituted analogs (as in and ) can quantify these effects. In vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (using software like AutoDock) reveal steric and electronic contributions of the fluorobenzyl group .

Q. What computational strategies are used to predict the compound’s interaction with neurological targets (e.g., GPCRs or kinases)?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model interactions with targets like serotonin or dopamine receptors. For example, docking into the active site of p38 kinase (as in ) identifies key residues (e.g., Thr106 or Lys53) involved in binding. Pharmacophore modeling further rationalizes selectivity across receptor subtypes .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, or incubation time). Meta-analysis of raw data (e.g., IC values) using statistical tools (ANOVA, t-tests) identifies outliers. Reproducibility is improved by standardizing protocols (e.g., adhering to ’s buffer formulations) and validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What are best practices for evaluating the compound’s in vivo efficacy and pharmacokinetics?

- Methodological Answer : In vivo studies should assess bioavailability, metabolic stability, and tissue distribution. Rodent models (e.g., obesity or CNS disorder models in and ) are dosed orally or intravenously, with plasma samples analyzed via LC-MS/MS. Key parameters include half-life (), volume of distribution (), and brain-blood barrier penetration. Toxicity profiling (e.g., histopathology) ensures safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.